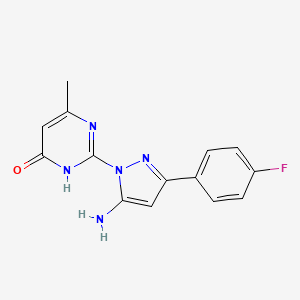
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-(4-fluorophényl)-1H-pyrazol-1-yl)-6-méthylpyrimidin-4(3H)-one est un composé hétérocyclique qui présente à la fois des cycles pyrazole et pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(5-Amino-3-(4-fluorophényl)-1H-pyrazol-1-yl)-6-méthylpyrimidin-4(3H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une voie courante comprend la formation du cycle pyrazole suivie de la construction du cycle pyrimidine. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et l'impact environnemental. L'optimisation des conditions de réaction et des procédés de purification est cruciale pour la production à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
2-(5-Amino-3-(4-fluorophényl)-1H-pyrazol-1-yl)-6-méthylpyrimidin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction, notamment la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction et des conditions spécifiques. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
2-(5-Amino-3-(4-fluorophényl)-1H-pyrazol-1-yl)-6-méthylpyrimidin-4(3H)-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 2-(5-Amino-3-(4-fluorophényl)-1H-pyrazol-1-yl)-6-méthylpyrimidin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent conduire à divers effets biologiques, tels que l'inhibition d'enzymes ou la modulation des voies de signalisation. Des études détaillées sont nécessaires pour élucider les mécanismes exacts et identifier les cibles moléculaires impliquées.
Applications De Recherche Scientifique
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Amino-3-(4-fluorophényl)-1H-pyrazole
- 6-Méthylpyrimidin-4(3H)-one
Unicité
2-(5-Amino-3-(4-fluorophényl)-1H-pyrazol-1-yl)-6-méthylpyrimidin-4(3H)-one est unique en raison de ses cycles combinés pyrazole et pyrimidine, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité structurelle en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H12FN5O |
|---|---|
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
2-[5-amino-3-(4-fluorophenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,17,18,21) |
Clé InChI |
GAOCSKHSFLFNGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)











